Cas no 21248-00-0 (6-Bromobenzo{a}pyrene)

6-Bromobenzo[a]pyrene is a brominated derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in organic synthesis and environmental research. This compound serves as a valuable intermediate in the preparation of modified PAHs for studying mutagenic and carcinogenic properties. The bromine substitution enhances reactivity, facilitating further functionalization via cross-coupling or nucleophilic substitution reactions. Its well-defined structure makes it useful as a reference standard in analytical chemistry, particularly in HPLC or GC-MS for detecting PAH derivatives. The compound’s stability and purity are critical for reproducible results in toxicological and mechanistic studies. Proper handling is essential due to its potential hazards.
6-Bromobenzo{a}pyrene structure
6-Bromobenzo{a}pyrene structure
Product name:6-Bromobenzo{a}pyrene
CAS No:21248-00-0
MF:C20H11Br
MW:331.205344438553
CID:273623
PubChem ID:30545

6-Bromobenzo{a}pyrene Chemical and Physical Properties

Names and Identifiers

    • 6-BROMOBENZO(a)PYRENE
    • 6-bromobenzo[a]pyrene
    • 6-Bromobenzo[pqr]tetraphene
    • benzo[a]pyrene, 6-bromo-
    • 6-Bromobenzo{a}pyrene
    • 6-BROMOBENZO(A)PYRENE
    • DTXSID90175493
    • Q27268332
    • 7I5Z76T77D
    • UNII-7I5Z76T77D
    • 21248-00-0
    • BRN 2464085
    • Benzo(a)pyrene, 6-bromo-
    • 6-BROMOBENZO(A)PYRENE [HSDB]
    • HSDB 1983
    • SCHEMBL12014663
    • Benzo(a)pyrene, 6bromo
    • DTXCID2097984
    • Inchi: InChI=1S/C20H11Br/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H
    • InChI Key: MJSYSGSEEADMTK-UHFFFAOYSA-N
    • SMILES: BrC1C2=C3C4=C(C=CC=C4C=C2)C=CC3=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 330.00443
  • Monoisotopic Mass: 330.00441g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 0
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.3975 (rough estimate)
  • Melting Point: 223.5°C
  • Boiling Point: 387.26°C (rough estimate)
  • Refractive Index: 1.6000 (estimate)
  • PSA: 0

6-Bromobenzo{a}pyrene Security Information

6-Bromobenzo{a}pyrene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B680485-100mg
6-Bromobenzo{a}pyrene
21248-00-0
100mg
$ 269.00 2023-09-08
A2B Chem LLC
AF43993-1g
6-bromobenzo(a)pyrene
21248-00-0
1g
$2113.00 2024-01-01
TRC
B680485-250mg
6-Bromobenzo{a}pyrene
21248-00-0
250mg
$ 604.00 2023-09-08
TRC
B680485-1g
6-Bromobenzo{a}pyrene
21248-00-0
1g
$ 2214.00 2023-09-08
A2B Chem LLC
AF43993-100mg
6-bromobenzo(a)pyrene
21248-00-0
100mg
$363.00 2024-01-01
A2B Chem LLC
AF43993-250mg
6-bromobenzo(a)pyrene
21248-00-0
250mg
$664.00 2024-01-01

6-Bromobenzo{a}pyrene Related Literature

Additional information on 6-Bromobenzo{a}pyrene

Recent Advances in the Study of 6-Bromobenzo{a}pyrene (CAS: 21248-00-0): Implications for Chemical Biology and Pharmaceutical Research

6-Bromobenzo{a}pyrene (6-BrBaP), with the CAS number 21248-00-0, is a brominated derivative of benzo{a}pyrene (BaP), a well-known polycyclic aromatic hydrocarbon (PAH) with significant environmental and toxicological relevance. Recent studies have focused on understanding the chemical properties, biological interactions, and potential pharmaceutical applications of 6-BrBaP. This research brief synthesizes the latest findings on this compound, highlighting its role in mutagenesis, carcinogenesis, and drug development.

One of the key areas of investigation has been the metabolic activation of 6-BrBaP and its subsequent DNA adduct formation. Unlike its parent compound BaP, 6-BrBaP exhibits unique reactivity due to the bromine substituent, which influences its interaction with cytochrome P450 enzymes. A 2023 study published in Chemical Research in Toxicology demonstrated that 6-BrBaP forms distinct DNA adducts compared to BaP, suggesting a different mutagenic profile. This finding has implications for assessing the environmental and health risks associated with brominated PAHs.

In addition to its toxicological aspects, 6-BrBaP has garnered attention for its potential use in pharmaceutical research. A recent study in Bioorganic & Medicinal Chemistry explored the compound's ability to act as a precursor for synthesizing novel anticancer agents. The bromine atom in 6-BrBaP provides a handle for further chemical modifications, enabling the development of targeted therapies. Researchers have successfully derivatized 6-BrBaP to create compounds with enhanced selectivity for cancer cell lines, opening new avenues for drug discovery.

Another significant advancement involves the use of 6-BrBaP in probing cellular signaling pathways. A 2024 paper in Journal of Biological Chemistry reported that 6-BrBaP can modulate the aryl hydrocarbon receptor (AhR) pathway, which plays a critical role in xenobiotic metabolism and immune regulation. The study revealed that 6-BrBaP exhibits a unique binding affinity for AhR, differing from that of BaP, which could be leveraged to design AhR-targeted therapeutics for inflammatory diseases.

Despite these promising developments, challenges remain in the safe handling and application of 6-BrBaP. Its environmental persistence and potential toxicity necessitate rigorous safety assessments. Recent regulatory reviews, such as those by the European Chemicals Agency (ECHA), have emphasized the need for further toxicokinetic studies to fully understand the risks associated with 6-BrBaP exposure. Researchers are also investigating bioremediation strategies to mitigate its environmental impact.

In conclusion, 6-Bromobenzo{a}pyrene (21248-00-0) represents a compound of growing interest in chemical biology and pharmaceutical research. Its unique chemical properties and biological interactions offer both challenges and opportunities. Future studies should focus on elucidating its mechanisms of action, optimizing its therapeutic potential, and addressing safety concerns to fully harness its capabilities in scientific and medical applications.

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